2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Fragment-based drug discovery Lead-like properties Ligand efficiency

This unsubstituted 3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile (CAS 890091-68-6, MW 206.20, XLogP3 -1.4) is the minimal fragment in its series. Unlike 6-aryl analogs that exceed MW 316 and logP +2.17, this parent scaffold satisfies Rule-of-Three criteria (MW<250, logP<3.5, HBD≤1), making it a low-risk entry for fragment-based screening against CDK2/4/6 or DPP-IV. Its favorable CNS MPO score (HBD=1, TPSA=104 Ų) supports neuroscience target campaigns. Procure this versatile building block for systematic 6-position SAR exploration via transamination, hydrolysis, or C–H functionalization—a diversification vector inaccessible to pre-arylated analogs.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 890091-68-6
Cat. No. B2454801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
CAS890091-68-6
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESCOC1(C2(CC2(C(=N1)N)C#N)C#N)OC
InChIInChI=1S/C9H10N4O2/c1-14-9(15-2)8(5-11)3-7(8,4-10)6(12)13-9/h3H2,1-2H3,(H2,12,13)
InChIKeyYHQSVMSNPBJQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile (CAS 890091-68-6): Procurement-Grade Physicochemical and Structural Profile


2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile (CAS 890091-68-6) is a synthetic small-molecule heterocycle (C9H10N4O2, MW 206.20 g/mol) built on the strained 3-azabicyclo[3.1.0]hex-2-ene core [1]. It carries two nitrile groups at positions 1 and 5, two methoxy groups at position 4, and a single exocyclic amino group at position 2. This scaffold is structurally related to a broader class of polysubstituted 3-azabicyclo[3.1.0]hexanes that have been explored as cyclin-dependent kinase (CDK) inhibitors, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and ketohexokinase inhibitors [2]. The compound is cataloged under PubChem CID 5200252, MFCD06809639, and ChemSpider ID 4371601, with predicted density of 1.4±0.1 g/cm³, boiling point of 429.8±55.0 °C, XLogP3 of -1.4, and a topological polar surface area (TPSA) of 104 Ų [1][3]. These values position it as a relatively polar, fragment-like entity within the azabicyclo chemical space.

Why 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile Cannot Be Casually Replaced by Other 3-Azabicyclo[3.1.0]hexane Derivatives


The 3-azabicyclo[3.1.0]hexane scaffold supports diverse substitution patterns, and even minor structural modifications—particularly at ring position 6—profoundly alter molecular weight, lipophilicity, hydrogen-bonding capacity, and target engagement. The unsubstituted 6-position of CAS 890091-68-6 yields a molecular weight of only 206.20 g/mol and an XLogP3 of -1.4 [1]. In contrast, the 6-(3-chlorophenyl) analog swells to MW 316.74 with a logP of +2.17, while the 6-(1,3-benzodioxol-5-yl) variant and 6-(4-phenylmethoxy)phenyl derivatives exceed MW 320–390 [2]. These property cliffs mean that the parent compound differs from its 6-aryl congeners by over 100 Daltons in mass and 3–4 log units in partition coefficient—differences sufficient to alter membrane permeability, metabolic stability, and off-target polypharmacology profiles. Generic substitution of one 3-azabicyclo[3.1.0]hexane for another without accounting for position-specific substituent effects risks invalidating SAR hypotheses and confounding screening results. The physicochemical data below provide the quantitative basis for discriminating this compound from its nearest commercially available analogs.

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: Head-to-Head Physicochemical and Structural Differentiation Evidence


Molecular Weight Reduction of ≥110 Da Versus 6-Aryl Analogs Enables Fragment-Based Screening

CAS 890091-68-6, lacking a 6-aryl substituent, has a molecular weight of 206.20 g/mol [1]. The closest commercially cataloged 6-substituted analogs—2-amino-6-(3-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile (MW 316.74) and 2-amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile (MW ~338) [2]—exceed 206 g/mol by at least 110 Da. This positions the target compound within the 'fragment' space (MW < 250) rather than the 'lead-like' or 'drug-like' space, making it uniquely suited for fragment-based screening campaigns where low-complexity cores are elaborated synthetically after initial hit identification.

Fragment-based drug discovery Lead-like properties Ligand efficiency

LogP Gap of >3.5 Units Relative to 6-Aryl Analogs Drastically Alters Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of -1.4 [1], whereas the 6-(3-chlorophenyl) analog has a reported logP of +2.17 —a difference of 3.57 log units. This translates to a predicted ~3,700-fold difference in octanol-water partition coefficient, which would be expected to produce markedly different membrane permeability, plasma protein binding, and tissue distribution profiles. The low lipophilicity of the target compound is consistent with its high TPSA (104 Ų) and limited number of rotatable bonds (2), suggesting restricted passive membrane diffusion relative to more lipophilic analogs.

Lipophilicity ADME prediction Permeability

Reduced Hydrogen-Bond Donor Count (HBD = 1) Versus Typical 6-Aryl Analogs (HBD = 2) Favors CNS Multiparameter Optimization Scores

The target compound bears a single hydrogen-bond donor (the 2-amino group), as computed by both PubChem and ChemSpider [1][2]. By contrast, the 6-(3-chlorophenyl) analog and the 6-(1,3-benzodioxol-5-yl) analog each have two HBD groups [3]. The HBD count of 1, combined with TPSA of 104 Ų and MW of 206 g/mol, yields a CNS MPO (Central Nervous System Multiparameter Optimization) desirability score that is more favorable than analogs with HBD ≥ 2, which are penalized under the standard MPO scoring rubric where HBD > 0.5 subtracts from the desirability score. This property profile is relevant for laboratories screening for CNS-penetrant chemical probes or evaluating blood-brain barrier penetration potential.

CNS drug design Hydrogen bonding Multiparameter optimization

Verified Spectral Fingerprint Available for Identity Confirmation: FTIR and GC-MS Data via SpectraBase

The 6-(4-phenylmethoxy)phenyl analog of this core scaffold has verified FTIR (1 spectrum) and GC-MS (1 spectrum) data deposited in the Wiley-registered SpectraBase database [1]. Although the unsubstituted parent compound (CAS 890091-68-6) does not itself appear in SpectraBase, its close structural relative confirms that the 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile core yields analytically tractable spectral data suitable for identity and purity verification in procurement workflows. The availability of reference spectra for a scaffold analog reduces the analytical burden for QC laboratories receiving this compound, as fragmentation patterns and functional group IR absorbances can be cross-referenced.

Analytical quality control Compound identity verification Spectral database

Absence of 6-Aryl Substitution Enables Synthetic Elaboration at a Chemically Accessible Position Unexploited in Pre-functionalized Analogs

The 6-position of the 3-azabicyclo[3.1.0]hex-2-ene core is unsubstituted in CAS 890091-68-6 [1]. In contrast, the three most closely related commercially available analogs all bear aryl substituents at this position: 6-(3-chlorophenyl), 6-(1,3-benzodioxol-5-yl), and 6-(4-fluorophenyl) [2]. The unsubstituted 6-position represents a chemically distinct vector for late-stage diversification (e.g., via cyclopropane C–H activation, electrophilic trapping, or cross-coupling after halogenation) that is sterically blocked in pre-arylated analogs. This structural feature makes the parent compound a more versatile starting material for focused library synthesis, as the 6-position can be selectively elaborated in a divergent manner.

Synthetic tractability Late-stage functionalization Medicinal chemistry diversification

Recommended Application Scenarios for 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile Based on Comparative Physicochemical Evidence


Fragment-Based Lead Discovery Against Kinase Targets

With MW of 206.20 g/mol and XLogP3 of -1.4, this compound satisfies Rule-of-Three criteria (MW < 250, logP < 3.5, HBD ≤ 3) for fragment-based screening . The 3-azabicyclo[3.1.0]hexane scaffold class has established precedent as a kinase inhibitor core , making this fragment a logical starting point for CDK2, CDK4, CDK6, or DPP-IV inhibitor fragment screens. Its low lipophilicity and high TPSA (104 Ų) reduce the risk of non-specific hydrophobic aggregation—a common liability in fragment libraries—relative to 6-aryl analogs with logP values exceeding +2.0 . Prioritize this compound when assembling fragment libraries for biophysical screening (SPR, NMR, DSF) against purified kinase domains.

CNS Drug Discovery Screening Cascades

The compound's singular hydrogen-bond donor (HBD = 1), moderate TPSA (104 Ų), and low MW (206 g/mol) collectively produce a more favorable CNS MPO score compared to 6-aryl analogs with HBD = 2 and higher MW . For neuroscience programs requiring blood-brain barrier penetration, this compound's physicochemical profile aligns more closely with marketed CNS drugs (median HBD ≤ 1, mean TPSA < 90 Ų for CNS agents) than do its 6-substituted counterparts. Include this compound in CNS-focused screening decks where physiochemical property filtering precedes biological assay cascade entry.

Divergent Library Synthesis and Late-Stage Functionalization Programs

The unsubstituted 6-position offers a chemically addressable handle not present in pre-arylated analogs . Synthetic methodology from the Bardasov group demonstrates that 2-amino-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles undergo transamination with primary/secondary amines and hydrolysis to 4-oxo derivatives under acidic conditions . The parent scaffold can therefore serve as a common intermediate for generating diverse 6-functionalized libraries through electrophilic cyclopropane ring-opening, C–H functionalization, or two-electron oxidation chemistry. Procure this compound as a key building block when planning SAR exploration that requires systematic variation at the 6-position, a diversification vector inaccessible to all commercially available 6-aryl analogs.

Negative Control or Counter-Screening Compound for 6-Aryl Azabicyclo CDK Inhibitor Programs

The quantitative property cliffs between CAS 890091-68-6 and its 6-aryl analogs (ΔMW ≥ 110 Da, ΔlogP ≥ 3.5 units) make the parent compound a structurally appropriate negative control for selectivity profiling. When 6-aryl analogs demonstrate on-target kinase inhibition, the unsubstituted parent—expected to have substantially different binding mode and affinity due to the absence of the aryl hydrophobic contact—can be deployed as a counter-screen compound to confirm that biological activity is driven by specific 6-aryl substituent interactions rather than promiscuous core scaffold effects.

Quote Request

Request a Quote for 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.